(-)-Citronellol

Catalog No.
S532648
CAS No.
7540-51-4
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Citronellol

CAS Number

7540-51-4

Product Name

(-)-Citronellol

IUPAC Name

(3S)-3,7-dimethyloct-6-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/t10-/m0/s1

InChI Key

QMVPMAAFGQKVCJ-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CCO

Solubility

In water, 200 mg/L at 25 °C
In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C
Soluble in fixed oils, propylene glycol; insoluble in glycerin
Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/
Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol
soluble (in ethanol)

Synonyms

L-Citronellol; (S)-(-)-Citronellol; beta-Citronellol; AI3-09552; AI3 09552; AI309552; FEMA No. 2309; β-Rhodinol; (-)-β-Citronellol;

Canonical SMILES

CC(CCC=C(C)C)CCO

Isomeric SMILES

C[C@@H](CCC=C(C)C)CCO

Description

The exact mass of the compound (-)-Citronellol is 156.1514 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 200 mg/l at 25 °cin water, 307 mg/l at 25 °c; 300 mg/l at 20 °csoluble in fixed oils, propylene glycol; insoluble in glycerinmiscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycolsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8779. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of citronellol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory and Antioxidant Properties

Research suggests that (-)-Citronellol may possess anti-inflammatory and antioxidant properties. Studies have demonstrated its ability to reduce inflammation and oxidative stress in animal models [2, 3]. These properties could be beneficial in managing conditions like inflammatory diseases and neurodegenerative disorders.

[2] Effect of Geraniol and Citronellol Essential Oils on the Biophysical Gating Properties of AMPA Receptors MDPI:

[3] Effect of citronellol on oxidative stress, neuroinflammation and autophagy pathways in an in vivo model of Parkinson's disease

Neuroprotective Potential

[3] Effect of citronellol on oxidative stress, neuroinflammation and autophagy pathways in an in vivo model of Parkinson's disease

(-)-Citronellol, also known as 3,7-dimethyl-6-octen-1-ol, is a natural acyclic monoterpenoid. It exists as two enantiomers, with the (-)-isomer being particularly abundant in the essential oils of roses and geraniums, while the (+)-isomer is more commonly found in citronella oils. The chemical formula for (-)-citronellol is C₁₀H₂₀O, and its molecular weight is approximately 156.2652 g/mol . This compound is characterized by its pleasant floral aroma, making it a popular ingredient in perfumery and cosmetics.

The mechanism of action of (-)-citronellol for its various biological activities is still under investigation. However, some studies suggest that it disrupts the cell membranes of microbes and insects, leading to their death [].

For its fragrance properties, (-)-citronellol interacts with olfactory receptors in the nose, triggering the perception of a pleasant floral scent.

Data:

  • The Environmental Working Group (EWG) Skin Deep database assigns a moderate hazard score to (-)-citronellol, indicating a low to moderate risk for most people.

Precautions:

  • As with any new substance, it is advisable to conduct a patch test before using (-)-citronellol-containing products on a larger area of skin.
  • People with sensitive skin or allergies should exercise caution when using products containing (-)-citronellol.
, most notably via the hydrogenation of geraniol or nerol. This process typically involves a copper chromite catalyst under specific conditions to yield high purity levels of the compound . Additionally, it can undergo oxidation to form citronellal or be converted into other derivatives such as citronellyl acetate and rose oxide through esterification reactions .

Research indicates that (-)-citronellol possesses a range of biological activities. It exhibits antifungal properties effective against strains such as Trichophyton rubrum and Candida albicans, making it a potential candidate for therapeutic applications . Furthermore, it has been noted for its insect-repelling characteristics, contributing to its use in commercial insect repellents . Some studies also suggest that it may have anti-inflammatory and analgesic effects, although further research is needed to fully understand these properties .

The primary methods for synthesizing (-)-citronellol include:

  • Hydrogenation of Geraniol or Nerol: This method employs catalysts such as copper chromite under controlled temperatures and pressures to convert geraniol or nerol into (-)-citronellol .
  • Catalytic Conversion: Recent studies have explored the use of skeletal nickel catalysts for the hydrogenation of citronellal to produce various citronella derivatives, including (-)-citronellol. Optimal reaction conditions typically involve temperatures around 100 °C .

(-)-Citronellol is widely utilized in various industries:

  • Perfumery: Due to its floral scent, it is a key ingredient in many fragrances and personal care products.
  • Food Industry: The United States Food and Drug Administration recognizes it as generally safe for food use, where it may serve as a flavoring agent .
  • Insect Repellent: Its effectiveness against mosquitoes makes it a common component in insect repellent formulations .
  • Pharmaceuticals: Its potential therapeutic properties are being researched for applications in anti-fungal treatments and other medicinal uses .

Several compounds share structural similarities with (-)-citronellol. These include:

CompoundStructure TypeKey Characteristics
GeraniolMonoterpene AlcoholPrecursor to (-)-citronellol; floral aroma
NerolMonoterpene AlcoholStructural isomer of geraniol; also used in perfumery
LinaloolMonoterpene AlcoholFound in lavender; known for calming effects
CitralMonoterpene AldehydeCitrus aroma; used in flavoring and fragrance

Uniqueness of (-)-Citronellol

While many monoterpenes exhibit floral scents, (-)-citronellol stands out due to its specific occurrence in rose oil and geraniums, contributing significantly to their characteristic fragrances. Its dual role as both a fragrance component and an insect repellent further enhances its commercial value compared to similar compounds like geraniol or linalool, which do not possess the same level of insect-repelling efficacy .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
colourless oily liquid; rose-like aroma

Color/Form

Colorless oily liquid

XLogP3

3.2

Exact Mass

156.1514

Boiling Point

224.25 °C
224 °C

Density

0.8550 g/cu cm at 20 °C
0.850-0.860

LogP

3.91 (LogP)
3.91
log Kow = 3.91

Odor

Fresh rosy odor
Rose odo

Appearance

Solid powder

Melting Point

25 °C
<-20 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8RSY5Y5658

GHS Hazard Statements

Aggregated GHS information provided by 326 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (85.28%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (47.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Citronellol is a colorless oily liquid. It has a fresh rosy odor and a bitter taste. It is moderately soluble in water. Citronellol occurs naturally in many plant oils, certain fruits and beverages. Citronellol is a component of citronella oil. USE: Citronellol is an important commercial chemical that is used as a pesticide on food crops and ornamentals. Citronellol is also used as a food flavoring. It is used in many household cleaning products, cosmetics, colognes and perfumes. EXPOSURE: Citronellol occurs widely in nature and people may be exposed when breathing in air. Workers may be exposed by breathing in vapors or skin contact when making or using citronellol. Skin and inhalation exposure may occur when using cosmetics and household cleaners containing citronellol. Ingestion exposure occurs from eating foods and drinking beverages containing citronellol. If citronellol is released to air, it will be broken down by reaction with other chemicals and light. If released to water or soil, it is expected to bind to soil particles or suspended particles. Citronellol is not expected to move through soil. Citronellol is expected to move into air from wet soils or water surfaces. Citronellol is expected to be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Moderate skin irritation was observed on human skin exposed to a high dose of citronellol for a short time period. Allergic skin reactions did not occur in human volunteers with repeated skin exposure to citronellol. No other information about potential health effects in humans exposed to citronellol was located. Eye irritation occurred in laboratory animals exposed to citronellol. Severe skin irritation was observed in some laboratory animals exposed to concentrated citronellol. Death occurred in some animals exposed to very high doses on the skin. Death occurred in animals fed extremely high doses in the diet. No effects were observed in laboratory animals repeatedly fed low doses of citronellol. The potential for citronellol to cause infertility, abortions, or birth defects has not been examined in laboratory animals. The potential for citronellol to cause cancer has not been examined in laboratory animals. The potential for citronellol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

We evaluated the effects of rose oil on the peroxisome proliferator-activated receptor (PPAR) and cyclooxygenase-2 (COX-2).Citronellol and geraniol, the major components of rose oil, activated PPAR alpha and gamma, and suppressed LPS-induced COX-2 expression in cell culture assays, although the PPARgamma-dependent suppression of COX-2 promoter activity was evident only with citronellol, indicating that citronellol and geraniol were the active components of rose oil.

Vapor Pressure

0.04 mmHg
0.02 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

106-22-9
68916-43-8
26489-01-0
7540-51-4

Associated Chemicals

l-Citronellol; 7540-51-4
d-Citronellol; 1117-61-9

Use Classification

Food additives -> Flavoring Agents
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

6-Octen-1-ol, 3,7-dimethyl-, (3S)-: ACTIVE

Dates

Modify: 2023-08-15
1: Lapczynski A, Bhatia SP, Letizia CS, Api AM. Fragrance material review on l-citronellol. Food Chem Toxicol. 2008 Nov;46 Suppl 11:S110-3. doi: 10.1016/j.fct.2008.06.056. Epub 2008 Jul 2. Review. PubMed PMID: 18640228.
2: Larsen W, Nakayama H, Fischer T, Elsner P, Frosch P, Burrows D, Jordan W, Shaw S, Wilkinson J, Marks J Jr, Sugawara M, Nethercott M, Nethercott J. Fragrance contact dermatitis: a worldwide multicenter investigation (Part II). Contact Dermatitis. 2001 Jun;44(6):344-6. PubMed PMID: 11380544.

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